

SB-747651A dihydrochloride CAS number and supplier

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Compound of Interest

Compound Name: SB-747651A dihydrochloride

Cat. No.: B10769026

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An In-depth Technical Guide to SB-747651A Dihydrochloride

Introduction

SB-747651A dihydrochloride is a potent and selective, ATP-competitive inhibitor of Mitogenand Stress-Activated Kinase 1 (MSK1).[1][2][3] It serves as a critical research tool for elucidating the cellular functions of MSK1, a nuclear protein kinase that plays a key role in the regulation of transcription downstream of the p38 and ERK1/2 MAPK signaling pathways.[4][5] This guide provides comprehensive technical information on SB-747651A dihydrochloride, including its chemical properties, mechanism of action, experimental protocols, and relevant signaling pathways.

Chemical and Physical Properties

SB-747651A dihydrochloride is a well-characterized small molecule with defined physical and chemical properties crucial for its application in experimental settings.



Property	Value	References
CAS Number	1781882-72-1	[1][6][7][8]
Molecular Formula	C16H22N8O·2HCl	[7]
Molecular Weight	415.32 g/mol	[2][7][8]
Purity	≥98% (by HPLC)	[2][6][7]
Solubility	Soluble to 50 mM in Water and DMSO	[1][7]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[1][2]
Storage (In Solvent)	-80°C for 1-6 months; -20°C for 1 month	[1][2][3]

Mechanism of Action and Biological Activity

SB-747651A is an ATP-competitive inhibitor that targets the N-terminal kinase domain of MSK1, exhibiting high potency with an IC $_{50}$ value of 11 nM in in vitro kinase assays.[1][2][4][9] MSK1 and the related MSK2 are nuclear kinases activated by the ERK1/2 and p38 MAPK pathways.[4] They regulate gene expression through the phosphorylation of transcription factors like CREB (cAMP-response-element-binding protein) and chromatin-modifying proteins such as histone H3.[4]

While highly potent for MSK1, SB-747651A also demonstrates inhibitory activity against other kinases, particularly within the AGC kinase family. At a concentration of 1 μ M, it has been shown to inhibit PRK2, RSK1, p70S6K, and ROCK-II with a potency similar to that for MSK1.[1] [3][4] In cellular assays, complete inhibition of MSK activity is typically observed at concentrations between 5-10 μ M.[4][9]

The biological effects of SB-747651A are extensively studied in the context of inflammation. It has been shown to block the production of the anti-inflammatory cytokine IL-10 in macrophages stimulated with lipopolysaccharide (LPS).[4] Conversely, its use, similar to MSK1/2 knockout, leads to an increase in the production of pro-inflammatory cytokines.[4] Furthermore, SB-747651A modulates the recruitment of neutrophils in response to chemokines



like CXCL2 by affecting various stages of the recruitment cascade, including adhesion, crawling, and migration.[1][3][10]

Quantitative Data on Biological Activity

Table 1: In Vitro Kinase Inhibition Profile

Target Kinase	IC50	Notes	References
MSK1	11 nM	ATP-competitive inhibition of the N-terminal kinase domain.	[1][3][4][9]
PRK2	Similar potency to MSK1	Inhibited at 1 μM concentration.	[1][3][4]
RSK1	Similar potency to MSK1	Inhibited at 1 μM concentration.	[1][3][4]
p70S6K	Similar potency to MSK1	Inhibited at 1 μM concentration.	[1][3][4]

| ROCK-II | Similar potency to MSK1 | Inhibited at 1 μ M concentration. |[1][3][4] |

Table 2: Cellular and In Vivo Activity



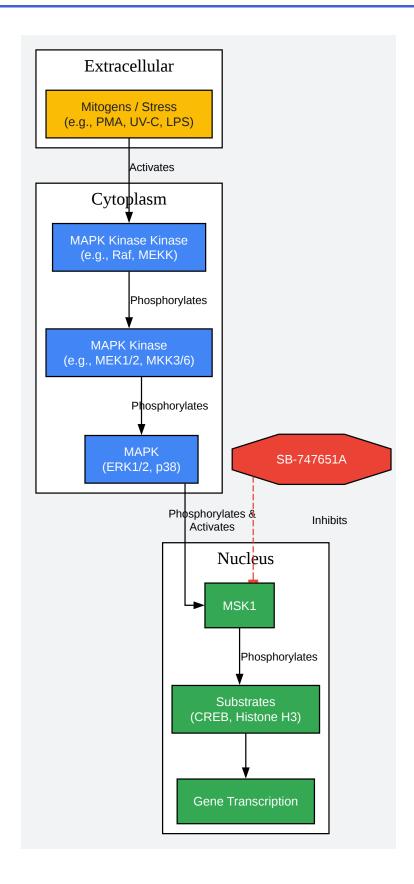
Model System	Concentration / Dosage	Administration	Observed Effect	References
Neutrophils	5 μΜ	In vitro	Affects CXCL2- induced intraluminal crawling and increases transmigration time.	[1][3]
Macrophages	5-10 μΜ	In vitro (LPS stimulation)	Inhibits production of anti-inflammatory cytokine IL-10.	[4]
Mouse Model	3 mg/kg	Intrascrotal injection	Increases neutrophil adhesion following CXCL2 stimulation.	[1]

| Mouse Peritonitis Model | 3 mg/kg | Intraperitoneal (i.p.) | Enhances neutrophil extravasation at 3 and 4 hours post-stimulation. [1][3] |

Signaling Pathways and Visualizations

The primary signaling cascade involving SB-747651A is the MAPK pathway leading to MSK1 activation.



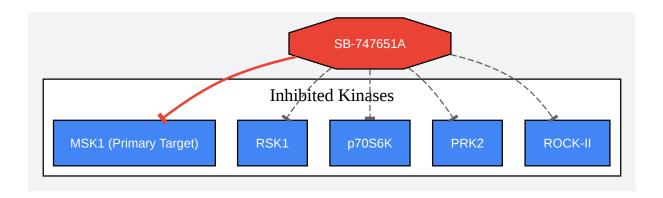


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Caption: MAPK/MSK1 signaling pathway and the inhibitory action of SB-747651A.



SB-747651A is selective but not exclusive to MSK1, affecting other kinases as well.



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Caption: Primary and secondary kinase targets of SB-747651A.

Experimental ProtocolsIn Vitro Kinase Assay

This protocol is used to determine the IC₅₀ of SB-747651A against a target kinase.

- Objective: To measure the concentration-dependent inhibition of MSK1 by SB-747651A.
- Methodology:
 - Recombinant MSK1 enzyme is incubated with a specific peptide substrate (e.g., Crosstide) and y-32P-ATP in a kinase buffer.
 - \circ A range of concentrations of SB-747651A (e.g., 0.003 to 100 μ M) is added to the reaction mixtures.[9] A control reaction contains DMSO vehicle.
 - The reaction is allowed to proceed for a set time (e.g., 20-30 minutes) at 30°C and is then stopped.
 - The phosphorylated peptide is separated from the free γ-³²P-ATP, typically using phosphocellulose paper and subsequent washing steps.
 - The amount of incorporated radioactivity is quantified using a scintillation counter.



 Activity is expressed as a percentage of the control, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.

Cellular MSK Activity Inhibition Assay

This protocol assesses the ability of SB-747651A to inhibit MSK1 activity within a cellular context.

- Objective: To confirm the inhibition of MSK1 substrate phosphorylation in cells.
- Methodology:
 - Cell Culture: Plate cells (e.g., HEK-293, HeLa, or macrophages) and grow to 80-90% confluency.[9]
 - \circ Pre-treatment: Pre-incubate the cells with various concentrations of SB-747651A (e.g., 1-10 μ M) or vehicle control for 1-2 hours.
 - Stimulation: Stimulate the cells with a known MSK1 activator, such as PMA (50 ng/mL) or
 UV-C radiation to activate the ERK1/2 or p38 pathways, respectively.[9]
 - Lysis: After a short stimulation period (e.g., 30 minutes), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for phosphorylated MSK1 substrates, such as phospho-CREB (Ser133) or phospho-Histone H3 (Ser10). Use antibodies for total CREB/Histone H3 as loading controls.
 - Analysis: Quantify band intensities to determine the reduction in substrate phosphorylation in inhibitor-treated samples compared to the stimulated control.

In Vivo Neutrophil Recruitment Model

This protocol evaluates the effect of SB-747651A on neutrophil behavior in a live animal model using intravital microscopy.[10]

Foundational & Exploratory



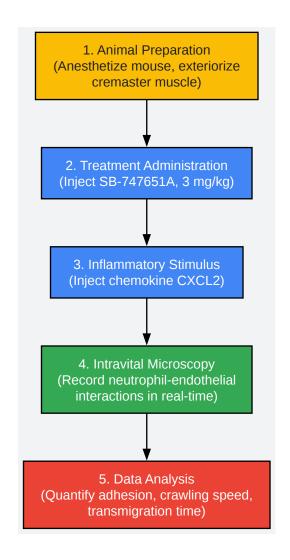


 Objective: To visualize and quantify the effect of MSK1 inhibition on chemokine-induced neutrophil adhesion, crawling, and emigration.

Methodology:

- Animal Preparation: Anesthetize a male C57BL/6 mouse and exteriorize the cremaster muscle for microscopic observation.[1]
- Treatment: Administer SB-747651A (e.g., 3 mg/kg) via intraperitoneal or intrascrotal injection.[1]
- Stimulation: Administer the chemokine CXCL2 via intrascrotal injection to induce a local inflammatory response.
- Intravital Microscopy: Mount the mouse on a microscope stage equipped for intravital imaging. Observe and record neutrophil interactions with the venular endothelium in the cremaster muscle over a period of several hours.
- Data Analysis: Analyze the recorded videos to quantify various parameters of the neutrophil recruitment cascade, including the number of adherent cells, intraluminal crawling velocity, and transmigration time.[1][3][10]





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Caption: Workflow for in vivo analysis of neutrophil recruitment.

Suppliers

SB-747651A dihydrochloride is available from several reputable suppliers for research purposes, including:

- Tocris Bioscience (part of Bio-Techne)[6]
- TargetMol[1]
- MedKoo Biosciences[8]
- MedChemExpress[3]



- R&D Systems[7]
- APExBIO[11]
- Axon Medchem[12]

Conclusion

SB-747651A dihydrochloride is an invaluable pharmacological tool for investigating the roles of MSK1 in cellular signaling, gene expression, and pathophysiology, particularly in the context of inflammation. Its high potency and well-characterized selectivity profile, despite some off-target effects on related kinases, allow for targeted studies of the MAPK/MSK signaling axis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

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